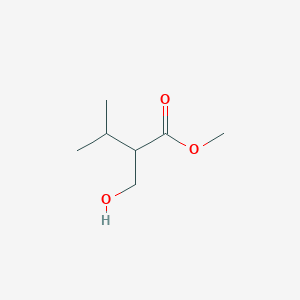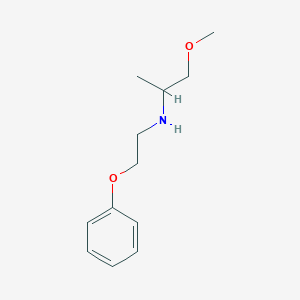
(1-Methoxypropan-2-yl)(2-phenoxyethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methoxypropan-2-yl)(2-phenoxyethyl)amine: is an organic compound with the molecular formula C₁₂H₁₉NO₂ . It is a research chemical primarily used in various scientific studies and industrial applications. The compound is characterized by its unique structure, which includes a methoxypropan-2-yl group and a phenoxyethyl group attached to an amine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methoxypropan-2-yl)(2-phenoxyethyl)amine typically involves the reaction of 1-methoxypropan-2-amine with 2-phenoxyethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sodium hydride , and an appropriate solvent, like dimethylformamide . The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions: (1-Methoxypropan-2-yl)(2-phenoxyethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like or to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as or .
Substitution: The amine group in the compound can participate in substitution reactions with halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding oxides or ketones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines.
Scientific Research Applications
(1-Methoxypropan-2-yl)(2-phenoxyethyl)amine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (1-Methoxypropan-2-yl)(2-phenoxyethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
- (1-Methoxypropan-2-yl)(2-methylphenyl)methylamine
- (2-Methoxyethyl)(1-methoxypropan-2-yl)amine
- Propylene glycol methyl ether
Comparison: (1-Methoxypropan-2-yl)(2-phenoxyethyl)amine is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it suitable for specific applications where other compounds may not be as effective.
Properties
Molecular Formula |
C12H19NO2 |
|---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
1-methoxy-N-(2-phenoxyethyl)propan-2-amine |
InChI |
InChI=1S/C12H19NO2/c1-11(10-14-2)13-8-9-15-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3 |
InChI Key |
UUJXKEPPQVLAMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)NCCOC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[3-(Propylamino)butyl]phenol](/img/structure/B13297236.png)
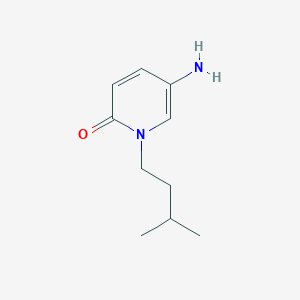
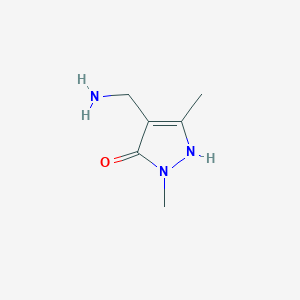
![(Butan-2-yl)[(4-fluoro-3-methylphenyl)methyl]amine](/img/structure/B13297247.png)
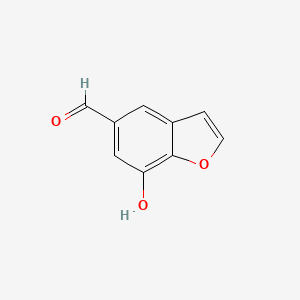
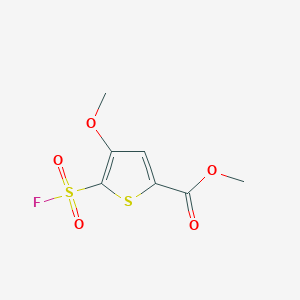
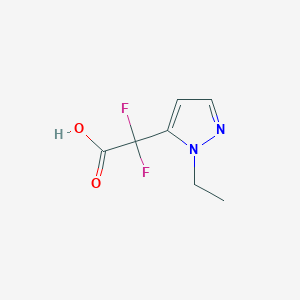
![2-[(2-Methylbutan-2-yl)oxy]pyridin-4-amine](/img/structure/B13297276.png)
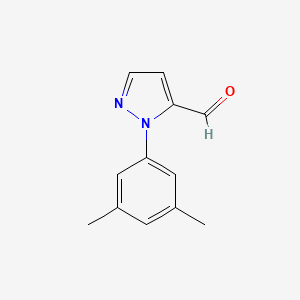
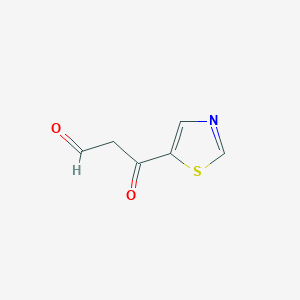
![N-{2-[(3-methylbutan-2-yl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13297300.png)
